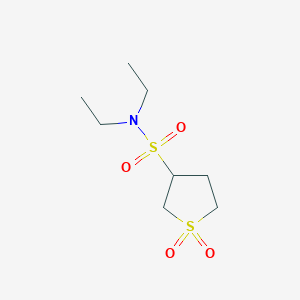
N,N-diethyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyltetrahydro-3-thiophenesulfonamide 1,1-dioxide, commonly known as DTS, is a sulfonamide derivative that has gained considerable attention in the scientific community due to its potential applications in various fields. DTS is a small molecule that has a unique chemical structure and possesses several physicochemical properties that make it an attractive candidate for research.
Mecanismo De Acción
The mechanism of action of DTS is not fully understood. However, it is believed that DTS exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in biological systems. DTS has also been shown to inhibit lipid peroxidation, which is a major contributor to oxidative stress-related diseases.
Biochemical and Physiological Effects:
DTS has been shown to possess several biochemical and physiological effects. In vitro studies have demonstrated that DTS can protect cells from oxidative stress-induced damage. DTS has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTS has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. DTS is also stable under a wide range of experimental conditions. However, one of the limitations of DTS is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on DTS. One area of research is the development of DTS-based antioxidants for the treatment of oxidative stress-related diseases. Another area of research is the investigation of the potential use of DTS as a radioprotective agent. Additionally, further studies are needed to fully understand the mechanism of action of DTS and its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of DTS involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with diethylamine and thiourea. The reaction proceeds via a multi-step process, which includes the formation of several intermediates. The final product, DTS, is obtained after purification through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
DTS has been extensively studied for its potential application in various scientific fields. One of the most promising applications of DTS is its use as a radical scavenger in biological systems. DTS has been shown to possess potent antioxidant properties, which make it an attractive candidate for the treatment of oxidative stress-related diseases.
Propiedades
Nombre del producto |
N,N-diethyltetrahydro-3-thiophenesulfonamide 1,1-dioxide |
|---|---|
Fórmula molecular |
C8H17NO4S2 |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
N,N-diethyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C8H17NO4S2/c1-3-9(4-2)15(12,13)8-5-6-14(10,11)7-8/h8H,3-7H2,1-2H3 |
Clave InChI |
JCVYBNNWFCKBBI-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1CCS(=O)(=O)C1 |
SMILES canónico |
CCN(CC)S(=O)(=O)C1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



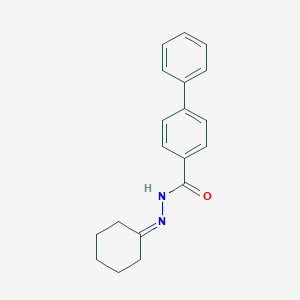
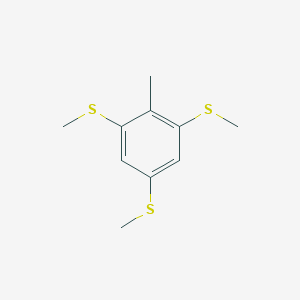
![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)
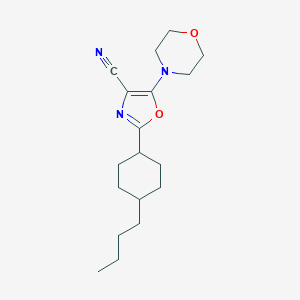
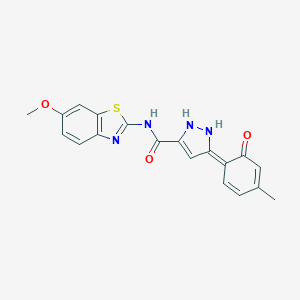
![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
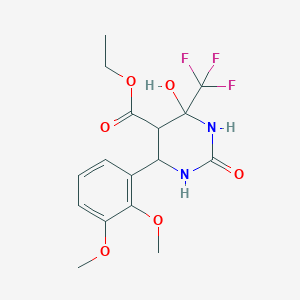
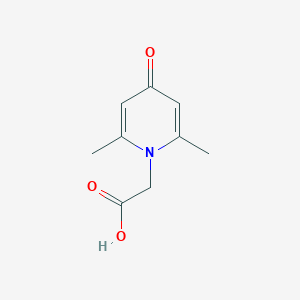
![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)